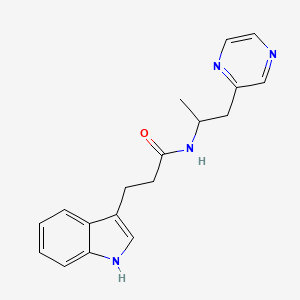methanone](/img/structure/B3915580.png)
[3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl](phenyl)methanone
Overview
Description
3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone is a heterocyclic compound that features a thiazolidine ring fused with a methanone group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in the thiazolidine ring contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using a suitable acid catalyst to yield the thiazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Green chemistry principles, such as the use of water as a solvent and recyclable catalysts, are also employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiazolidine derivatives
Scientific Research Applications
3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities due to the presence of the thiazolidine ring.
Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone involves its interaction with biological targets such as enzymes and receptors. The thiazolidine ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to specific receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone: Unique due to the presence of both methoxy and phenylmethanone groups.
Thiazolidine derivatives: Similar in structure but may lack the methoxy or phenylmethanone groups.
Thiazolidinones: Differ in the oxidation state of the sulfur atom.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy group and phenylmethanone moiety enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in drug discovery.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-9-7-14(8-10-15)18-11-12-21-17(18)16(19)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZSZGSGIBLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCSC2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-fluorobenzyl)(2-methoxyethyl)amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3915514.png)
![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-4-methylpent-2-enyl]piperidin-3-ol](/img/structure/B3915528.png)
![2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one](/img/structure/B3915536.png)
![N-[1-(2-ethylbutyl)-4-piperidinyl]methanesulfonamide](/img/structure/B3915544.png)

![2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B3915547.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B3915559.png)
![{3-(4-hydroxyphenyl)-2-[(4-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B3915561.png)
![3-(2-bromophenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3915567.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B3915568.png)
![3-(2-Bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B3915572.png)
![2-(1,1-dioxidothiomorpholin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3915581.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methoxypropyl)benzamide](/img/structure/B3915595.png)
